3-Chloro-5-fluoro-4-methylbenzoic acid

Description

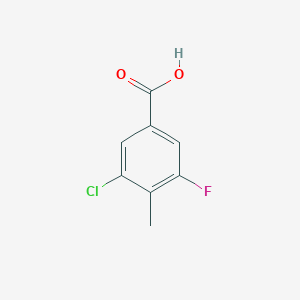

3-Chloro-5-fluoro-4-methylbenzoic acid is a halogenated benzoic acid derivative characterized by a chloro group at position 3, a fluoro group at position 5, and a methyl group at position 4 on the aromatic ring. Its molecular formula is C₈H₆ClFO₂, with a molecular weight of 204.58 g/mol. This compound is of interest in pharmaceutical and agrochemical research due to the synergistic effects of its substituents: the electron-withdrawing halogens (Cl, F) enhance the acidity of the carboxylic acid group, while the methyl group contributes steric and electronic modulation.

Properties

Molecular Formula |

C8H6ClFO2 |

|---|---|

Molecular Weight |

188.58 g/mol |

IUPAC Name |

3-chloro-5-fluoro-4-methylbenzoic acid |

InChI |

InChI=1S/C8H6ClFO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) |

InChI Key |

SKLUXTDGCLOLIF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-4-methylbenzoic acid can be achieved through several methods. One common approach involves the halogenation of 4-methylbenzoic acid, followed by selective fluorination and chlorination. The reaction conditions typically involve the use of halogenating agents such as chlorine gas or sulfuryl chloride for chlorination and fluorine gas or a fluorinating agent for fluorination .

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of catalysts and controlled reaction environments to optimize the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-4-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids or reduced to form corresponding alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions include various substituted benzoic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-5-fluoro-4-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Chloro-5-fluoro-4-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. The electron-withdrawing groups (chlorine and fluorine) influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions and applications .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

- 3-Chloro-5-fluoro-4-methoxybenzoic acid (C₈H₆ClFO₃): Differs by a methoxy (-OCH₃) group at position 4 instead of methyl (-CH₃). The methoxy group is more electron-donating than methyl, reducing the carboxylic acid’s acidity (pKa ~2.8 vs. ~2.5 for methyl) .

- 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid (C₈H₆ClFO₄S): Incorporates a sulfonyl (-SO₂Cl) group at position 3. The sulfonyl group is strongly electron-withdrawing, significantly lowering the pKa of the carboxylic acid (estimated pKa ~1.9) compared to the target compound .

- 3-Chloro-4-ethoxy-5-fluorobenzoic acid (C₉H₈ClFO₃): Features an ethoxy (-OCH₂CH₃) group at position 4.

Substituent Effects on Reactivity

- Methyl vs. Methoxy/Ethoxy: Methyl groups (-CH₃) are mildly electron-donating via hyperconjugation, whereas methoxy/ethoxy groups (-OCH₃/-OCH₂CH₃) are stronger electron donors. This difference impacts the electronic environment of the aromatic ring, altering reaction kinetics in electrophilic substitution or nucleophilic displacement .

- Halogenation Patterns: Compounds like 2-Amino-4,6-difluorobenzoic acid (C₇H₅F₂NO₂) lack the chloro and methyl groups but retain fluorine substituents.

Physicochemical Properties

| Compound Name | Molecular Formula | Substituents (Positions) | Melting Point (°C) | Solubility (Water) | pKa (Carboxylic Acid) |

|---|---|---|---|---|---|

| 3-Chloro-5-fluoro-4-methylbenzoic acid | C₈H₆ClFO₂ | Cl (3), F (5), CH₃ (4) | N/A | Low | ~2.5 (estimated) |

| 3-Chloro-5-fluoro-4-methoxybenzoic acid | C₈H₆ClFO₃ | Cl (3), F (5), OCH₃ (4) | N/A | Moderate | ~2.8 (estimated) |

| 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid | C₈H₆ClFO₄S | Cl (3), F (5), CH₃ (4), SO₂Cl | N/A | Very Low | ~1.9 (estimated) |

| 3-Chloro-4-ethoxy-5-fluorobenzoic acid | C₉H₈ClFO₃ | Cl (3), F (5), OCH₂CH₃ (4) | N/A | Low | ~2.7 (estimated) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.